N,N'-Diisopropylphthalamide

Descripción general

Descripción

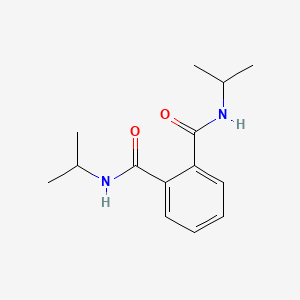

N,N’-Diisopropylphthalamide: is an organic compound with the molecular formula C14H20N2O2 . It is a derivative of phthalamide, where the amide groups are substituted with isopropyl groups. This compound is known for its applications in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Diisopropylphthalamide can be synthesized through the reaction of phthalic anhydride with isopropylamine. The reaction typically involves heating phthalic anhydride with an excess of isopropylamine in a solvent such as toluene. The reaction mixture is then refluxed, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of N,N’-Diisopropylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Diisopropylphthalamide undergoes various chemical reactions, including:

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield phthalic acid and isopropylamine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.

Substitution Reactions: Common reagents include alkyl halides and other nucleophiles.

Major Products:

Hydrolysis: Produces phthalic acid and isopropylamine.

Substitution Reactions: Yields substituted phthalamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

DIPPA serves as a versatile reagent in organic chemistry, particularly in the synthesis of various nitrogen-containing compounds. Its structure allows it to participate in several key reactions:

- Nucleophilic Substitution Reactions : DIPPA can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds. This is particularly useful in synthesizing substituted phthalimides and other derivatives that are valuable in medicinal chemistry .

- Formation of Guanidines : Recent studies have shown that DIPPA can be utilized in the synthesis of N,N'-disubstituted guanidines through reactions with isocyanides and amines. This method provides a straightforward approach to obtain diverse guanidine derivatives, which are important for their biological activities .

Pharmaceutical Applications

DIPPA and its derivatives have been investigated for their potential therapeutic effects:

- Antimicrobial Activity : Various phthalimide derivatives, including those derived from DIPPA, have demonstrated significant antimicrobial properties against a range of pathogens. For instance, studies have reported that modifications to the phthalimide structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity : Some derivatives of DIPPA have shown promising results in inhibiting cancer cell proliferation. Research indicates that certain structural modifications can lead to compounds with enhanced cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer therapy .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, DIPPA has found utility in material science:

- Polymer Chemistry : DIPPA can be employed as a monomer or additive in the production of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

- Fluorescent Probes : The incorporation of DIPPA into fluorescent probes has been explored for detecting specific analytes. These probes leverage the unique optical properties of phthalimide derivatives to provide sensitive detection methods in biochemical assays .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by Pawar et al. (2012) synthesized several N-alkyl phthalimide derivatives from DIPPA and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain modifications significantly improved their efficacy, highlighting the potential for developing new antibiotics based on DIPPA derivatives.

Case Study 2: Antitumor Activity

Research by Selvum et al. (2013) focused on the synthesis of phthalimide derivatives bearing different substituents to assess their anticancer properties. The study found that specific substitutions led to compounds with enhanced activity against human cancer cell lines, suggesting that DIPPA could be a scaffold for developing novel anticancer drugs.

Mecanismo De Acción

The mechanism of action of N,N’-Diisopropylphthalamide involves its ability to act as a nucleophile in various chemical reactions. The isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.

N,N-Diisopropylcarbodiimide: Used in peptide synthesis and has similar steric hindrance.

Uniqueness: N,N’-Diisopropylphthalamide is unique due to its dual amide functionality and the presence of isopropyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable compound in various synthetic and industrial applications.

Actividad Biológica

N,N'-Diisopropylphthalamide (DIPPA) is a compound belonging to the phthalimide family, known for its diverse biological activities. This article delves into the synthesis, biological mechanisms, and various applications of DIPPA, supported by data tables and case studies.

Chemical Structure and Synthesis

DIPPA is characterized by its phthalamide structure, which includes two isopropyl groups attached to the nitrogen atoms. The general formula for phthalamides can be represented as:

The synthesis of DIPPA typically involves the reaction of phthalic anhydride with isopropylamine. This reaction can be facilitated through various catalytic methods or under specific thermal conditions to yield high purity products.

Biological Activity Overview

Research indicates that phthalimides, including DIPPA, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize key findings regarding these activities.

Anti-inflammatory Activity

A study on related phthalimide derivatives demonstrated significant anti-inflammatory effects through the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. The compound IIh, a close analog, showed an IC50 value of 8.7 µg/mL, indicating strong potential for anti-inflammatory applications .

Mechanism of Action:

- Inhibition of inducible nitric oxide synthase (iNOS)

- Down-regulation of pro-inflammatory cytokines (TNF-α and IL-1β)

- Suppression of the Toll-like receptor (TLR)4 signaling pathway .

Antimicrobial Activity

DIPPA and its analogs have also been evaluated for antimicrobial properties. A study highlighted that certain phthalimide derivatives exhibited potent activity against various bacterial strains, including E. coli and S. aureus. Molecular docking studies suggested that these compounds interact effectively with bacterial DNA gyrase B and VEGFR-2 enzymes, which are critical targets for antimicrobial action .

Table 1: Antimicrobial Activity of Phthalimide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DIPPA | E. coli | 15 µg/mL |

| IIh | S. aureus | 10 µg/mL |

Anticancer Properties

Phthalimides have gained attention in cancer research due to their ability to induce apoptosis in cancer cells. Studies indicate that DIPPA may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

Case Study:

A recent investigation into the anticancer effects of DIPPA analogs revealed that modifications in the N-substituents significantly influenced their cytotoxicity against various cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against skin and lung cancer cells .

Table 2: Cytotoxicity of DIPPA Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| DIPPA | A431 (skin cancer) | 5.2 |

| Analog A | H1299 (lung cancer) | 3.8 |

Propiedades

IUPAC Name |

1-N,2-N-di(propan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9(2)15-13(17)11-7-5-6-8-12(11)14(18)16-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYLYWSIWFBBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357489 | |

| Record name | N,N'-Diisopropylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38228-97-6 | |

| Record name | N,N'-Diisopropylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.